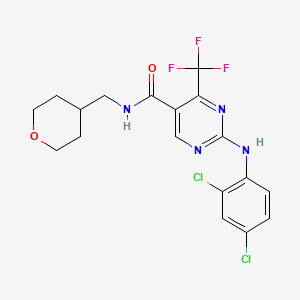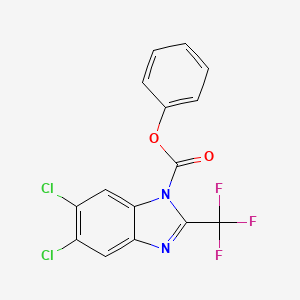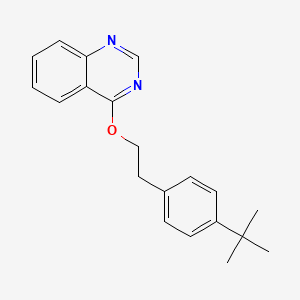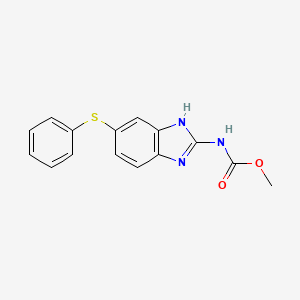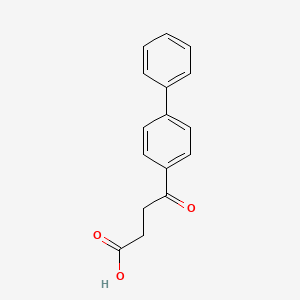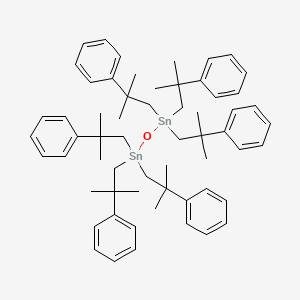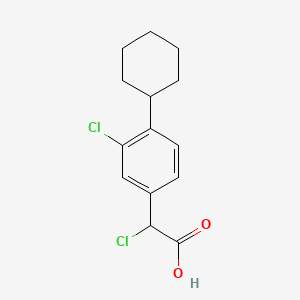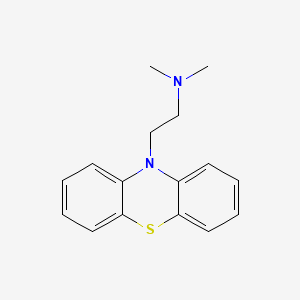![molecular formula C50H78N12O14S B1672559 tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid CAS No. 83861-29-4](/img/structure/B1672559.png)
tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has shown anti-atherosclerotic activity, making it a compound of interest in cardiovascular research . The molecular formula of tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid is C50H76N12O10.H2O4S, and it has a molecular weight of 1103.30.
Preparation Methods
The synthesis of tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid involves several steps:
Conversion of N2-tert-Butoxycarbonyl-N6-benzyloxycarbonyl-L-arginine: This compound is treated with isobutyl oxycarbonyl chloride and N-methylmorpholine to form a lactam.
Cleavage of the tert-butoxycarbonyl group: This step yields the aminolactam, which is then coupled with N-tert-butoxycarbonyl-D-phenylalanyl-L-proline using the mixed anhydride method.
Reduction of the lactam carbonyl: Lithium aluminum hydride (LiAlH4) is used to reduce the lactam carbonyl to an aldehyde group, present as a cyclic alpha-aminoalcohol.
Removal of the benzyloxycarbonyl blocking group: This final step provides GYKI-14451.
Chemical Reactions Analysis
tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid undergoes various chemical reactions, including:
Oxidation and Reduction: The lactam carbonyl is reduced to an aldehyde group using LiAlH4.
Substitution: The synthesis involves the substitution of protective groups, such as the removal of the benzyloxycarbonyl blocking group.
Common reagents used in these reactions include isobutyl oxycarbonyl chloride, N-methylmorpholine, and LiAlH4 . The major product formed from these reactions is this compound .
Scientific Research Applications
Cardiovascular Research: It is a potent inhibitor of thrombin, making it valuable in studies related to blood coagulation and thrombosis
Anti-Atherosclerotic Activity: The compound has shown promise in reducing atherosclerosis, a condition characterized by the buildup of fats, cholesterol, and other substances in and on the artery walls
In Vitro and In Vivo Studies: Research has demonstrated its efficacy in both in vitro and in vivo models, highlighting its potential therapeutic benefits.
Mechanism of Action
tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid exerts its effects by inhibiting thrombin, a key enzyme in the blood coagulation process . At concentrations as low as 1 µM, it significantly prolongs the whole blood recalcification time, partial thromboplastin time, and prothrombin time . The compound targets thrombin and interferes with its activity, thereby preventing the formation of blood clots .
Comparison with Similar Compounds
tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid is unique due to its specific inhibition of thrombin and its anti-atherosclerotic properties . Similar compounds include:
Benzamidine Derivatives: These compounds also inhibit thrombin but may have different pharmacokinetic properties.
Peptidylarginals: These are another class of thrombin inhibitors that have been studied for their anticoagulant effects.
Properties
CAS No. |
83861-29-4 |
|---|---|
Molecular Formula |
C50H78N12O14S |
Molecular Weight |
1103.3 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid |
InChI |
InChI=1S/2C25H38N6O5.H2O4S/c2*1-25(2,3)36-24(35)30-19(15-17-9-5-4-6-10-17)22(34)31-14-8-12-20(31)21(33)29-18(16-32)11-7-13-28-23(26)27;1-5(2,3)4/h2*4-6,9-10,16,18-20H,7-8,11-15H2,1-3H3,(H,29,33)(H,30,35)(H4,26,27,28);(H2,1,2,3,4)/t2*18-,19+,20-;/m00./s1 |
InChI Key |
QTXYFTMWQXMAQW-DCBJEQAZSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O.CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C=O.CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C=O.OS(=O)(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O.CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Boc-D-Phe-Pro-Arg-al GYKI 14,451 GYKI 14451 GYKI-14,451 GYKI-14451 LY 178207 LY-178207 tert-butyl-oxy-carbonyl-D-Phe-Pro-Arg-al tert-butyloxycarbonyl-phenylalanyl-prolyl-arginal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


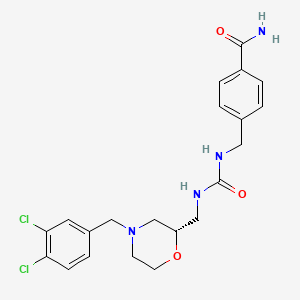
![N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine](/img/structure/B1672479.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine](/img/structure/B1672483.png)
![4-[2-(4-fluorophenyl)-6-methylpyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine](/img/structure/B1672484.png)
